molecular formula C18H28N4O5S B1663051 Benzenesulfonamide, 2-(cyclohexylamino)-5-nitro-N-((pentylamino)carbonyl)- CAS No. 284464-77-3

Benzenesulfonamide, 2-(cyclohexylamino)-5-nitro-N-((pentylamino)carbonyl)-

Cat. No.: B1663051
CAS No.: 284464-77-3
M. Wt: 412.5 g/mol
InChI Key: WNIPBGJWMANRGA-UHFFFAOYSA-N
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Description

BM 567 is a sulfonylurea compound known for its dual action as a thromboxane A2 receptor antagonist and thromboxane A2 synthase inhibitor. This compound exhibits significant antithrombogenic efficacy, making it a valuable agent in the prevention of thrombosis and related cardiovascular conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BM 567 involves several key steps:

Industrial Production Methods

Industrial production methods for BM 567 typically follow the same synthetic route as described above, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

BM 567 undergoes various chemical reactions, including:

    Oxidation: The nitro group in BM 567 can undergo reduction to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide and organic solvents like toluene are used.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used in the reaction.

Mechanism of Action

BM 567 exerts its effects by inhibiting thromboxane A2 synthase and antagonizing thromboxane A2 receptors. Thromboxane A2 is a potent thrombogenic and vasoconstrictor eicosanoid produced by activated platelets. By inhibiting its synthesis and blocking its receptor, BM 567 reduces platelet aggregation and vasoconstriction, thereby preventing thrombosis .

Properties

IUPAC Name

1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonyl-3-pentylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O5S/c1-2-3-7-12-19-18(23)21-28(26,27)17-13-15(22(24)25)10-11-16(17)20-14-8-5-4-6-9-14/h10-11,13-14,20H,2-9,12H2,1H3,(H2,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIPBGJWMANRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182645
Record name BM-567
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284464-77-3
Record name BM-567
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284464773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BM-567
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BM-567
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80Q1UI084N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenesulfonamide, 2-(cyclohexylamino)-5-nitro-N-((pentylamino)carbonyl)-
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